9-Mesityl-10-methyl-2,7-bis(triethoxysilyl)acridin-10-ium trifluoromethanesulfonate
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Overview
Description
9-Mesityl-10-methyl-2,7-bis(triethoxysilyl)acridin-10-ium trifluoromethanesulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the acridinium family, characterized by its acridine core structure, which is often utilized in photoredox catalysis and other chemical transformations.
Preparation Methods
The synthesis of 9-Mesityl-10-methyl-2,7-bis(triethoxysilyl)acridin-10-ium trifluoromethanesulfonate typically involves multiple steps. . The reaction conditions often require the use of solvents like acetone and catalysts to facilitate the process.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can act as a catalyst in visible-light mediated oxygenation reactions.
Reduction: It participates in photoredox catalysis, where it can facilitate electron transfer processes.
Substitution: The presence of triethoxysilyl groups allows for further functionalization through substitution reactions.
Common reagents used in these reactions include oxygen, visible light, and various organic substrates. Major products formed from these reactions depend on the specific conditions and reagents used but often include oxygenated or reduced organic compounds .
Scientific Research Applications
9-Mesityl-10-methyl-2,7-bis(triethoxysilyl)acridin-10-ium trifluoromethanesulfonate has several applications in scientific research:
Biology: Its photoredox properties are explored in biological systems for controlled oxidation and reduction reactions.
Mechanism of Action
The compound exerts its effects primarily through photoredox catalysis. Upon exposure to visible light, it undergoes excitation and facilitates electron transfer processes. This mechanism involves the generation of reactive oxygen species or other intermediates that can participate in subsequent chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar compounds include:
9-Mesityl-10-methylacridinium perchlorate: Another acridinium-based compound used in photoredox catalysis.
9-Mesityl-10-phenylacridinium tetrafluoroborate: Known for its applications in hydroamination and hydroetherification reactions.
Compared to these compounds, 9-Mesityl-10-methyl-2,7-bis(triethoxysilyl)acridin-10-ium trifluoromethanesulfonate offers additional functionalization options due to the presence of triethoxysilyl groups, making it more versatile for further chemical modifications.
Biological Activity
9-Mesityl-10-methyl-2,7-bis(triethoxysilyl)acridin-10-ium trifluoromethanesulfonate is a complex organic compound with significant potential in both biological and material sciences. Its unique structure, characterized by the acridine core and triethoxysilyl modifications, enhances its solubility and reactivity, making it an intriguing subject for research into its biological activity.
- Molecular Formula : C36H50F3NO9SSi
- Molecular Weight : 703.00 g/mol
- Structure : The compound features a central acridine structure modified with two triethoxysilyl groups and a trifluoromethanesulfonate moiety, which contributes to its solubility and reactivity in various environments.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the fields of photochemistry and biomedicine. The following sections summarize key findings from various studies.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components through photochemical processes. The acridine moiety is known for its intercalating properties, which allow it to bind to DNA and potentially inhibit replication. This property is significant in the development of anticancer agents.
Antimicrobial Activity
A study investigating the antimicrobial properties of acridine derivatives found that compounds structurally related to this compound demonstrated effective inhibition against various bacterial strains. This suggests that the compound may possess similar antimicrobial capabilities due to its structural features.
Photodynamic Therapy (PDT)
The compound's potential application in photodynamic therapy has been explored. Acridine derivatives are known for their ability to generate reactive oxygen species (ROS) upon light activation, leading to cell death in targeted cancer cells. Preliminary data indicate that this compound could be effective in PDT protocols .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among related acridine derivatives:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
9-Mesityl-10-methylacridin-10-ium tetrafluoroborate | Acridine core with tetrafluoroborate salt | Lacks silane groups; primarily used in photochemical applications |
9-Mesityl-2,7-dimethylacridin-10-ium perchlorate | Dimethyl substitution on acridine | Exhibits different solubility and reactivity profiles |
9-Mesityl-10-methylacridinium iodide | Iodide salt form | Known for different antimicrobial properties compared to trifluoromethanesulfonate |
The combination of triethoxysilyl groups and trifluoromethanesulfonate enhances the versatility of this compound for applications in both organic synthesis and material science.
Properties
Molecular Formula |
C36H50F3NO9SSi2 |
---|---|
Molecular Weight |
786.0 g/mol |
IUPAC Name |
triethoxy-[10-methyl-7-triethoxysilyl-9-(2,4,6-trimethylphenyl)acridin-10-ium-2-yl]silane;trifluoromethanesulfonate |
InChI |
InChI=1S/C35H50NO6Si2.CHF3O3S/c1-11-37-43(38-12-2,39-13-3)28-17-19-32-30(23-28)35(34-26(8)21-25(7)22-27(34)9)31-24-29(18-20-33(31)36(32)10)44(40-14-4,41-15-5)42-16-6;2-1(3,4)8(5,6)7/h17-24H,11-16H2,1-10H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
BKTGWUKQFRXHHE-UHFFFAOYSA-M |
Canonical SMILES |
CCO[Si](C1=CC2=C(C=C1)[N+](=C3C=CC(=CC3=C2C4=C(C=C(C=C4C)C)C)[Si](OCC)(OCC)OCC)C)(OCC)OCC.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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